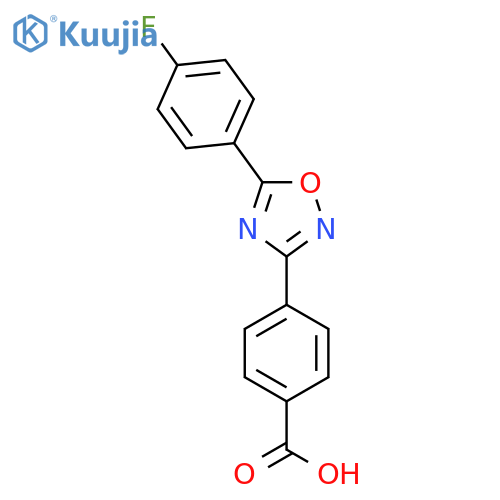Cas no 1135241-36-9 (4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)

1135241-36-9 structure
商品名:4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid
CAS番号:1135241-36-9
MF:C15H9FN2O3
メガワット:284.241966962814
MDL:MFCD20502018
CID:5054741
PubChem ID:24747214
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- MLS001065905
- HMS2196F05
- HMS3355O14
- NE43793
- SMR000486383
- Q27164740
- Z1267846842
- 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid
-
- MDL: MFCD20502018
- インチ: 1S/C15H9FN2O3/c16-12-7-5-10(6-8-12)14-17-13(18-21-14)9-1-3-11(4-2-9)15(19)20/h1-8H,(H,19,20)
- InChIKey: WCGDWZAYLWCDAO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=NC(C2C=CC(C(=O)O)=CC=2)=NO1
計算された属性
- せいみつぶんしりょう: 284.05972032 g/mol
- どういたいしつりょう: 284.05972032 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ぶんしりょう: 284.24
- トポロジー分子極性表面積: 76.2
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-93015-1g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 1g |
$671.0 | 2023-09-01 | |
| Enamine | EN300-93015-5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 5g |
$1945.0 | 2023-09-01 | |
| Enamine | EN300-93015-10.0g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
| Enamine | EN300-93015-0.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95.0% | 0.5g |
$524.0 | 2025-02-19 | |
| Aaron | AR019T0I-250mg |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 250mg |
$481.00 | 2025-02-14 | |
| Aaron | AR019T0I-2.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 2.5g |
$1834.00 | 2023-12-16 | |
| 1PlusChem | 1P019SS6-5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 5g |
$2466.00 | 2023-12-26 | |
| 1PlusChem | 1P019SS6-100mg |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 100mg |
$339.00 | 2023-12-26 | |
| 1PlusChem | 1P019SS6-2.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 2.5g |
$1688.00 | 2023-12-26 | |
| 1PlusChem | 1P019SS6-10g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 10g |
$3627.00 | 2023-12-26 |
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1135241-36-9 (4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
